Tris(4-pyridyl)-s-triazine-13C3
Description
Tris(4-pyridyl)-s-triazine-13C3 is a carbon-13 isotopically labeled derivative of tris(4-pyridyl)-s-triazine, a heterocyclic compound featuring a central s-triazine core substituted with three 4-pyridyl groups. The 13C isotopic labeling at three positions (presumably the carbons in the triazine ring) enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing studies, enabling precise tracking in chemical or biological systems without significantly altering its inherent chemical reactivity or steric properties . This compound is primarily employed in coordination chemistry, catalysis, and materials science due to its ability to act as a multidentate ligand, forming stable metal-organic frameworks (MOFs) or complexes with transition metals.
Properties
Molecular Formula |
C₁₅¹³C₃H₁₂N₆ |
|---|---|
Molecular Weight |
315.31 |
Synonyms |
2,4,6-Tri-4-pyridinyl-1,3,5-triazine-13C3; 1,3,5-Tris(4-pyridyl)-2,4,6-triazine-13C3; 2,4,6-Tri(4-pyridyl)-1,3,5-triazine-13C3; 2,4,6-Tri(4-pyridyl)-s-triazine-13C3; 2,4,6-Tri(pyridin-4-yl)-1,3,5-triazine-13C3; 2,4,6-Tri-4-pyridyltriazine-13C3; 2,4,6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Pyridyl vs. Phenyl Substitution
A critical comparison can be drawn with tris(phenyl)-s-triazine , where the 4-pyridyl groups are replaced by phenyl rings. Evidence from molecular docking and CoMFA/CoMSIA models indicates that the nitrogen atom in the 4-pyridyl ring of tris(4-pyridyl)-s-triazine derivatives is crucial for forming hydrogen bonds and optimizing steric/electrostatic interactions. For example, in a study comparing pyridyl- and phenyl-substituted triazines, the phenyl-substituted analog (compound 5) exhibited lower inhibitory activity due to the absence of the nitrogen atom, which disrupted hydrogen bonding with key residues (e.g., Trp222) .
Key Findings:
- Electronic Effects : The nitrogen in the pyridyl group enhances polarity and hydrogen-bonding capacity, improving interactions with biological targets or catalytic substrates.
- Steric Effects: Bulky substituents (e.g., Cl, Br, NO2) on phenyl analogs introduce steric hindrance, further reducing activity despite favorable electrostatic contributions .
Table 1: Comparison of Tris(4-pyridyl)-s-triazine-13C3 with Structural Analogs
Functional Analogs: Triazine vs. Porphyrin Frameworks
Although structurally distinct, 5-(4-pyridyl)-10,15,20-tris(4-phenoxyphenyl)porphyrin () provides insights into the role of pyridyl substituents in catalysis. This porphyrin demonstrated superior oxygen evolution reaction (OER) activity when deposited on graphite electrodes, attributed to the electron-withdrawing pyridyl groups optimizing charge transfer . In contrast, this compound, with its smaller triazine core, may favor coordination chemistry (e.g., MOFs) over bulk electrocatalysis due to differences in conjugation and metal-binding geometry.
Key Differences:
- Conjugation : Porphyrins offer extended π-conjugation, beneficial for light absorption and charge transport.
- Flexibility : The triazine core allows for greater structural modularity in ligand design.
Isotopic vs. Non-Isotopic Derivatives
The 13C labeling in this compound distinguishes it from non-labeled analogs. While isotopic substitution minimally affects chemical reactivity, it enables advanced analytical applications:
- NMR Studies : 13C labeling simplifies spectral interpretation for mechanistic studies.
- Isotope Tracing : Facilitates tracking in metabolic or environmental systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
